![molecular formula C9H10F2N2O2 B1485149 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2060043-79-8](/img/structure/B1485149.png)

2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid

説明

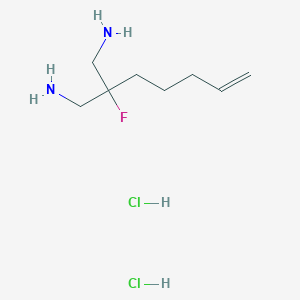

2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid (DFMIPC) is a synthetic compound that has been gaining attention in recent years due to its potential applications in various scientific fields. DFMIPC belongs to a class of compounds known as imidazopyridines, which are derivatives of the heterocyclic nitrogen-containing aromatic ring system. DFMIPC has been studied for its potential use in medicinal chemistry, biochemistry, and drug design. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, anti-tumor, and anti-diabetic properties. In addition, DFMIPC has been used in the synthesis of various other compounds, such as peptide-based drugs and small molecule drugs.

科学的研究の応用

Agrochemical Industry Applications

2-(Difluoromethyl)pyridine-3-carboxylic acid: derivatives are key structural motifs in active agrochemical ingredients. They are used in the protection of crops from pests due to their unique physicochemical properties, which are attributed to the fluorine atom and the pyridine moiety . The compound’s derivatives have been incorporated into more than 20 new agrochemicals with ISO common names.

Pharmaceutical Industry Applications

Several pharmaceutical products contain the TFMP moiety , which includes derivatives of our compound of interest. These derivatives have been granted market approval, and many candidates are currently undergoing clinical trials. The biological activities of these derivatives are thought to be due to the unique combination of the fluorine atom’s properties and the pyridine moiety’s characteristics .

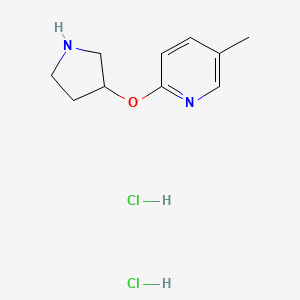

Veterinary Medicine Applications

In veterinary medicine, two products containing the TFMP moiety have been approved for use. This indicates the compound’s potential in creating treatments for animals, leveraging the same properties that make it valuable in human pharmaceuticals .

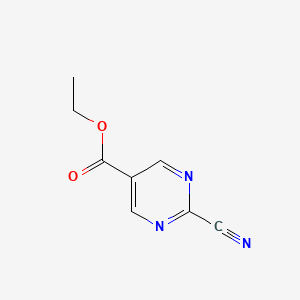

Organic Synthesis Intermediates

The compound serves as an intermediate in organic synthesis, particularly in Pd-catalyzed decarboxylative coupling reactions . These reactions are significant for synthesizing various (hetero)aromatic compounds, which can be further utilized in creating complex molecules for research and development purposes .

Development of Fluorinated Organic Chemicals

The development of fluorinated organic chemicals is a growing research area, with our compound playing a role in the synthesis of such chemicals. The presence of fluorine in organic compounds has been shown to significantly affect their biological activities and physical properties .

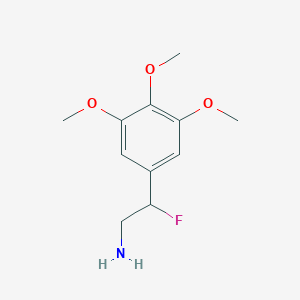

Synthesis of Fungicidally Active Compounds

Our compound is involved in the synthesis of fungicidally active compounds, specifically as succinate dehydrogenase inhibitors . These inhibitors are crucial in the development of new fungicides that can protect crops from fungal diseases .

Phase-Transfer Catalysis

In certain reactions, such as the oxidation of acetyl pyrazole, the compound is used as a phase-transfer catalyst . This application is practical and cost-effective for large-scale production, highlighting the compound’s versatility in industrial chemistry .

Material Science Research

The compound’s derivatives are being explored in material science for their potential to contribute to the development of functional materials. The unique properties imparted by the fluorine atoms could lead to novel applications in this field .

Safety and Hazards

The safety data sheet for a similar compound, “2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid”, indicates that it is hazardous. It is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

作用機序

Target of Action

Similar compounds have been shown to inhibit quorum sensing , a form of bacterial communication that regulates gene expression and can influence biofilm formation and virulence .

Mode of Action

These compounds are often used as bioisosteric replacements in drug discovery, enhancing the activity of the model compound .

Biochemical Pathways

Based on its potential role as a quorum sensing inhibitor , it may interfere with the signaling pathways that regulate bacterial gene expression, biofilm formation, and virulence.

Result of Action

If it acts as a quorum sensing inhibitor, it could potentially disrupt bacterial communication, thereby inhibiting biofilm formation and reducing bacterial virulence .

特性

IUPAC Name |

2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O2/c10-8(11)6-7(9(14)15)13-4-2-1-3-5(13)12-6/h8H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZWQGLSALVGPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC(=C2C(=O)O)C(F)F)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid | |

CAS RN |

2060043-79-8 | |

| Record name | 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

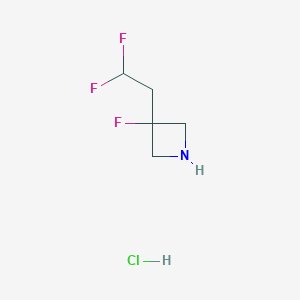

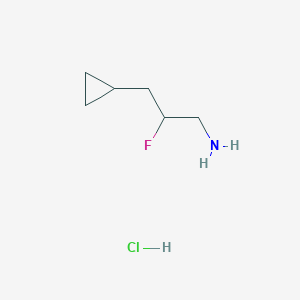

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485081.png)

![{3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485082.png)

amine hydrochloride](/img/structure/B1485086.png)